molecular formula C27H39PSi3 B105771 Phosphine, tris(4-(trimethylsilyl)phenyl)- CAS No. 18848-96-9

Phosphine, tris(4-(trimethylsilyl)phenyl)-

Cat. No. B105771
CAS RN: 18848-96-9
M. Wt: 478.8 g/mol
InChI Key: JBGZDPADFXLUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphine, tris(4-(trimethylsilyl)phenyl)-, also known as TMS-Ph3P, is a highly reactive and versatile organophosphorus compound. It is widely used in organic synthesis, catalysis, and medicinal chemistry due to its unique properties.

Mechanism of Action

Phosphine, tris(4-(trimethylsilyl)phenyl)- acts as a ligand for transition metal catalysts, facilitating the reaction between the metal and the substrate. The coordination of Phosphine, tris(4-(trimethylsilyl)phenyl)- to the metal center enhances the reactivity of the metal and stabilizes the intermediate species, leading to faster and more efficient reactions. Phosphine, tris(4-(trimethylsilyl)phenyl)- also acts as a reducing agent, donating electrons to the metal center and promoting the formation of the desired product.
Biochemical and Physiological Effects:
Phosphine, tris(4-(trimethylsilyl)phenyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if mishandled. It is important to use proper safety precautions when working with Phosphine, tris(4-(trimethylsilyl)phenyl)-.

Advantages and Limitations for Lab Experiments

Phosphine, tris(4-(trimethylsilyl)phenyl)- has many advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability in certain conditions. It is important to carefully consider the properties of Phosphine, tris(4-(trimethylsilyl)phenyl)- when designing experiments and to use proper safety precautions.

Future Directions

There are many future directions for the use of Phosphine, tris(4-(trimethylsilyl)phenyl)- in scientific research. One potential area of focus is the development of new catalytic reactions using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a ligand. Another area of interest is the synthesis of biologically active compounds using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Phosphine, tris(4-(trimethylsilyl)phenyl)-. Overall, Phosphine, tris(4-(trimethylsilyl)phenyl)- has great potential for a wide range of research applications and is an important tool in organic synthesis, catalysis, and medicinal chemistry.

Synthesis Methods

Phosphine, tris(4-(trimethylsilyl)phenyl)- can be synthesized by reacting triphenylphosphine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction yields Phosphine, tris(4-(trimethylsilyl)phenyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and cost-effective, making Phosphine, tris(4-(trimethylsilyl)phenyl)- a popular choice for many research applications.

Scientific Research Applications

Phosphine, tris(4-(trimethylsilyl)phenyl)- is widely used in organic synthesis as a ligand for transition metal catalysis. It has been shown to be an effective catalyst for various reactions such as cross-coupling, hydrogenation, and C-H activation. Phosphine, tris(4-(trimethylsilyl)phenyl)- is also used in medicinal chemistry as a building block for the synthesis of biologically active compounds. Its unique properties make it a valuable tool for many research applications.

properties

CAS RN

18848-96-9

Molecular Formula

C27H39PSi3

Molecular Weight

478.8 g/mol

IUPAC Name

tris(4-trimethylsilylphenyl)phosphane

InChI

InChI=1S/C27H39PSi3/c1-29(2,3)25-16-10-22(11-17-25)28(23-12-18-26(19-13-23)30(4,5)6)24-14-20-27(21-15-24)31(7,8)9/h10-21H,1-9H3

InChI Key

JBGZDPADFXLUTA-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C

Other CAS RN

18848-96-9

Origin of Product

United States

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